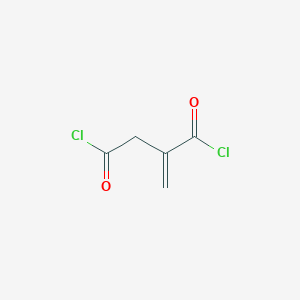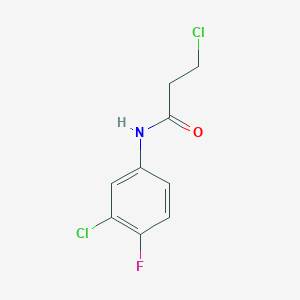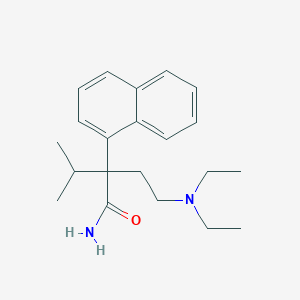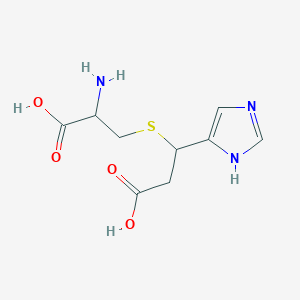
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine, also known as CIC, is a naturally occurring amino acid that has been extensively studied for its potential therapeutic applications. CIC is a unique molecule that is found in a variety of biological systems, including human, animal, and plant tissues. In
Mecanismo De Acción
The mechanism of action of S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine is not fully understood. However, it is believed to work by modulating the activity of various enzymes and signaling pathways. S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Efectos Bioquímicos Y Fisiológicos
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has also been shown to improve mitochondrial function and protect against DNA damage. Additionally, S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been shown to regulate glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine in lab experiments is its natural occurrence in biological systems. This makes it a relevant molecule to study in the context of human health and disease. Additionally, S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine is relatively easy to synthesize, which makes it readily available for research purposes. One limitation of using S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine.
Direcciones Futuras
There are many future directions for research on S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine. One direction is to further investigate its potential therapeutic applications, particularly in the context of cancer and cardiovascular disease. Another direction is to better understand its mechanism of action, which could lead to the development of more targeted therapies. Additionally, research could focus on the development of biomarkers for S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine, which could aid in the diagnosis and treatment of various diseases.
Métodos De Síntesis
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine can be synthesized through the reaction of L-histidine with cysteine in the presence of oxygen and iron. The resulting product is then oxidized to form S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine. This synthesis method has been used in many studies to produce S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine for research purposes.
Aplicaciones Científicas De Investigación
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has also been shown to protect against oxidative stress and improve mitochondrial function. Additionally, S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine has been studied for its potential use as a biomarker for various diseases, including cancer and cardiovascular disease.
Propiedades
Número CAS |
134381-43-4 |
|---|---|
Nombre del producto |
S-(2-Carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine |
Fórmula molecular |
C9H13N3O4S |
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
3-(2-amino-2-carboxyethyl)sulfanyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O4S/c10-5(9(15)16)3-17-7(1-8(13)14)6-2-11-4-12-6/h2,4-5,7H,1,3,10H2,(H,11,12)(H,13,14)(H,15,16) |
Clave InChI |
ABJUPPXFQYZWTK-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)N |
SMILES canónico |
C1=C(NC=N1)C(CC(=O)O)SCC(C(=O)O)N |
Sinónimos |
2-DIECys S-(2-carboxy-1-(1H-imidazol-4-yl) ethyl)cysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



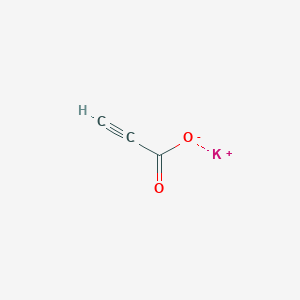
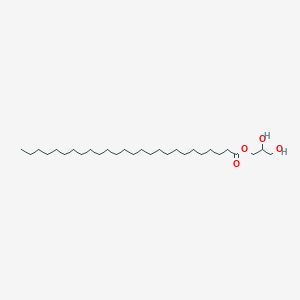
![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
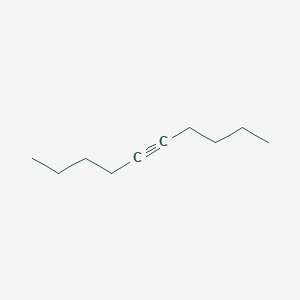
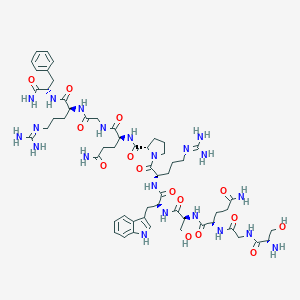
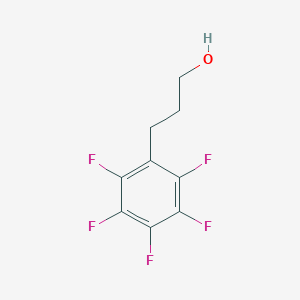
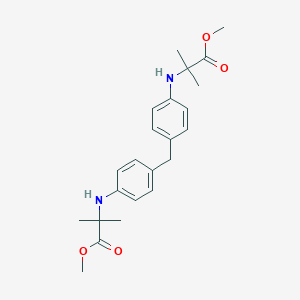
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
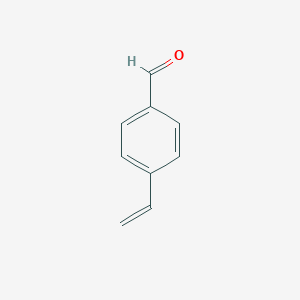
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)
